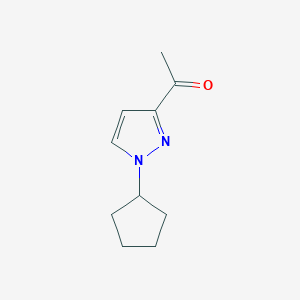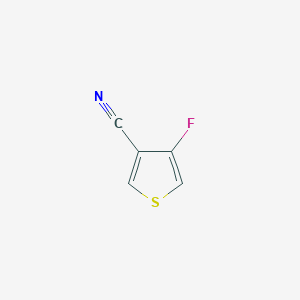![molecular formula C15H14N3O4+ B11717385 1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11717385.png)
1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is a complex organic compound with a unique structure that combines a pyridinium ion with carboxyphenyl and hydroxyimino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM typically involves a multi-step process. One common method includes the reaction of 4-carboxybenzyl chloride with pyridine to form the pyridinium salt. This intermediate is then reacted with hydroxylamine to introduce the hydroxyimino group. The final step involves the carbamoylation of the benzyl group using a suitable carbamoylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso compound.
Reduction: The pyridinium ion can be reduced to a pyridine derivative.
Substitution: The carboxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted carboxyphenyl derivatives.
Aplicaciones Científicas De Investigación
1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridinium ion can interact with nucleic acids, affecting their structure and function. Additionally, the carboxyphenyl group can participate in various biochemical pathways, modulating cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-CARBOXYBENZYL)PYRIDIN-1-IUM-4-CARBOXYLATE: Similar structure but lacks the hydroxyimino group.
3-(3-(4-CARBOXYPHENYL)UREIDO)PYRIDIN-1-IUM: Contains a urea linkage instead of the carbamoyl group.
Uniqueness
1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is unique due to the presence of both the hydroxyimino and carbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H14N3O4+ |
|---|---|
Peso molecular |
300.29 g/mol |
Nombre IUPAC |
4-[[2-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H13N3O4/c19-14(10-18-7-5-11(6-8-18)9-16-22)17-13-3-1-12(2-4-13)15(20)21/h1-9H,10H2,(H2,17,19,20,21)/p+1 |
Clave InChI |
WMRDIYZICQCFQC-UHFFFAOYSA-O |
SMILES isomérico |
C1=CC(=CC=C1C(=O)O)NC(=O)C[N+]2=CC=C(C=C2)/C=N/O |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC(=O)C[N+]2=CC=C(C=C2)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


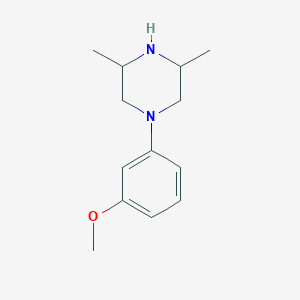
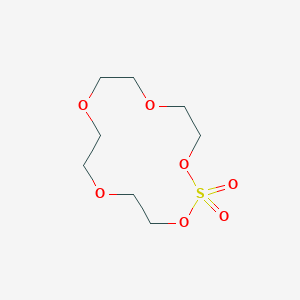
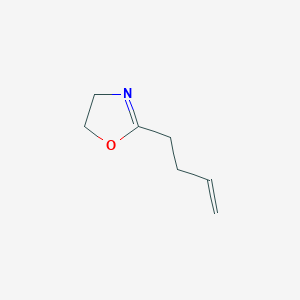
![Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B11717325.png)

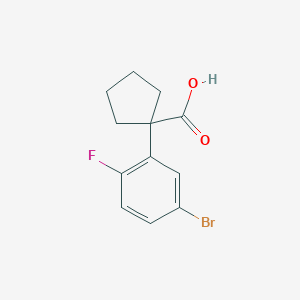

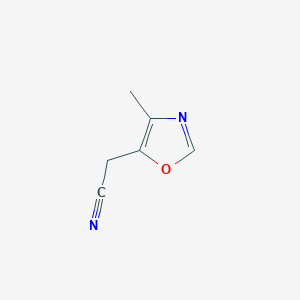
![5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B11717352.png)

![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde](/img/structure/B11717371.png)
![(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B11717380.png)
